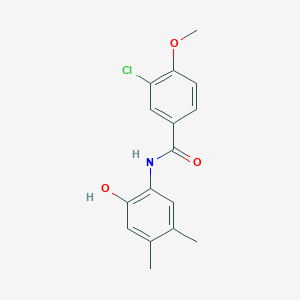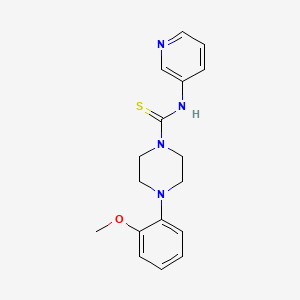![molecular formula C17H24N2O3S B5518882 2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518882.png)
2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,7-diazaspiro[5.5]undecane derivatives involves a multi-step process starting with Claisen condensation and followed by acid-catalyzed decarboxylation and spirocyclization. Electrophilic additions to these spiroaminals can lead to various derivatives, highlighting the versatility of the core structure in synthetic applications (Cordes et al., 2013).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecanes, and by extension compounds like “2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one,” is characterized by the presence of a spirocyclic core. This structural motif is notable for its rigidity and the spatial orientation of substituents, which can influence the compound's chemical reactivity and interactions with biological targets.
Chemical Reactions and Properties
Diazaspiro[5.5]undecanes undergo various chemical reactions, including electrophilic additions, which allow for the introduction of diverse functional groups. The reactivity can be further tailored through the use of different electrophiles, such as alkyl halides, alkane dihalides, acid chlorides, and sulfonyl chlorides, leading to a wide array of spirocyclic adducts or tetrahydropyridine derivatives (Cordes et al., 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The microwave-assisted solid-phase synthesis of diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, demonstrates the utility of these compounds in constructing complex molecular architectures. The development of α-methyl benzyl carbamate resin linker facilitates the cleavage of the heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts, highlighting a significant advancement in the synthesis of nitrogen-containing spiro heterocycles (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Aggarwal, Vij, and Khurana (2014) developed a catalyst-free synthesis of nitrogen-containing spiro heterocycles via [5 + 1] double Michael addition reaction, yielding high yields within a short reaction time. This synthesis method provides a versatile approach to constructing diazaspirocycles, indicating their broad utility in chemical synthesis (Aggarwal, Vij, & Khurana, 2014).
Biological Activity and Potential Therapeutic Applications
1,9-diazaspiro[5.5]undecane-containing compounds have been explored for their biological activity, including potential treatments for obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders. This review underscores the therapeutic promise of diazaspiro[5.5]undecane derivatives in addressing a broad spectrum of health issues (Blanco‐Ania, Heus, & Rutjes, 2017).
The study by Bavo et al. (2021) on 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists highlights their low cellular membrane permeability. This research presents a foundation for exploring the immunomodulatory potential of diazaspiro[5.5]undecane derivatives, particularly in the context of peripheral GABAAR inhibition (Bavo et al., 2021).
Material Science and Photophysical Studies
Aggarwal and Khurana (2015) conducted photophysical studies and solvatochromic analysis of diazaspiro compounds, revealing how solvent polarity affects their photophysical behavior. Such investigations are crucial for understanding the applications of these compounds in material sciences, particularly in the design of photoluminescent materials and sensors (Aggarwal & Khurana, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-benzyl-8-methylsulfonyl-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-9-17(14-19)10-8-16(20)18(13-17)12-15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQFCRQKDRMNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)
![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)


![8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518879.png)
![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)
![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)
